molecular formula C23H26N4O5S B2747892 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941919-20-6

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2747892
M. Wt: 470.54
InChI Key: IVUYOTWEJCBSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer’s Disease Drug Candidates

Research has focused on synthesizing new derivatives with potential as drug candidates for Alzheimer’s disease. A study highlighted the synthesis of new N-substituted derivatives aiming to evaluate their utility in treating Alzheimer’s by inhibiting the acetylcholinesterase enzyme and evaluating their haemolytic activity, indicating a potential for these compounds in therapeutic applications for neurodegenerative diseases (Rehman et al., 2018).

Interaction with Cannabinoid Receptors

Another area of interest is the interaction of these compounds with cannabinoid receptors. A study examined the molecular interaction of an antagonist with the CB1 cannabinoid receptor, using computational methods to analyze the conformations and interactions, suggesting the importance of the N1 aromatic ring moiety and the pyrazole C3 substituent in conferring antagonist activity (Shim et al., 2002).

Antimicrobial and Anti-Inflammatory Agents

Compounds with the 1,3,4-oxadiazole structure have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. Some compounds have shown potential as COX-1/COX-2 inhibitors, displaying analgesic and anti-inflammatory activities, which could contribute to the development of new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).

Anticancer Agents

The exploration of these derivatives as anticancer agents has also been a significant area of research. A study on the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents indicated that some compounds have low IC50 values, acting as strong anticancer agents compared to doxorubicin, a reference drug (Rehman et al., 2018).

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-15-4-5-18(14-16(15)2)22-25-26-23(32-22)24-21(28)17-10-12-27(13-11-17)33(29,30)20-8-6-19(31-3)7-9-20/h4-9,14,17H,10-13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUYOTWEJCBSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

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